molecular formula C10H11ClN2O2 B8487804 Chloroacetylglycineanilide

Chloroacetylglycineanilide

Cat. No.: B8487804
M. Wt: 226.66 g/mol
InChI Key: LUKMLISRSRQIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroacetylglycineanilide is a chloroacetylated derivative of glycinanilide, combining a glycine moiety, an anilide group, and a reactive chloroacetyl substituent. Its reactivity stems from the electrophilic chlorine atom, which facilitates nucleophilic substitution reactions, and the amide bonds, which contribute to stability and hydrogen-bonding interactions.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-N-phenylacetamide

InChI

InChI=1S/C10H11ClN2O2/c11-6-9(14)12-7-10(15)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15)

InChI Key

LUKMLISRSRQIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Chloroacetylglycineanilide belongs to the broader class of chloroacetylated amides. Key analogs include:

Compound Molecular Formula Key Functional Groups Structural Features
This compound C₁₀H₁₁ClN₂O₂ Chloroacetyl, glycinanilide Bifunctional: reactive chloroacetyl group + hydrogen-bonding amide
Chloroacetyl Chloride (CAC) C₂H₂Cl₂O Chloroacetyl, acyl chloride Highly reactive acyl chloride; used as an acetylating agent in synthesis
Dichloroacetyl Chloride (DCAC) C₂HCl₃O Dichloroacetyl, acyl chloride Increased chlorine substitution enhances electrophilicity and toxicity
Chloroacet-2,6-xylidide C₁₀H₁₂ClNO Chloroacetyl, 2,6-dimethylanilide Bulky aromatic substituents reduce solubility but enhance thermal stability

Data derived from structural analyses in .

Physicochemical Properties

  • Reactivity :

    • This compound’s chloroacetyl group enables nucleophilic substitutions (e.g., with amines or thiols), similar to CAC and DCAC. However, its glycinanilide moiety moderates reactivity compared to the highly electrophilic CAC .
    • Chloroacet-2,6-xylidide’s steric hindrance from dimethyl groups reduces its reactivity in aqueous environments .
  • Solubility and Stability :

    • The glycinanilide group in this compound enhances water solubility relative to purely aromatic analogs like Chloroacet-2,6-xylidide.
    • CAC and DCAC are moisture-sensitive, hydrolyzing rapidly to chloroacetic acids, whereas this compound’s amide bonds confer greater hydrolytic stability .

Analytical Characterization

  • Spectroscopic Methods :

    • NMR : ¹H-NMR of this compound would show resonances for the anilide aromatic protons (δ 7.2–7.5 ppm), glycinanilide NH (δ 8.1–8.3 ppm), and chloroacetyl CH₂ (δ 4.2–4.5 ppm). Comparable to Chloroacet-2,6-xylidide’s methyl signals (δ 2.3 ppm) .
    • UV-Vis : Absorbance peaks in the 250–280 nm range due to aromatic and amide π→π* transitions, as seen in related anilides .
  • Chromatographic Profiling : Reverse-phase HPLC can differentiate this compound from analogs based on retention times, leveraging polarity differences from glycinanilide vs. xylidide groups .

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